molecular formula C20H25FN6O2 B6417218 8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione CAS No. 887030-03-7

8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B6417218
CAS No.: 887030-03-7
M. Wt: 400.4 g/mol
InChI Key: FGEUNEUWGPDWCZ-UHFFFAOYSA-N
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Description

8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorobenzyl group attached to a piperazine ring, which is further linked to a purine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine core.

    Attachment of the Fluorobenzyl Group: The fluorobenzyl group is attached to the piperazine ring through alkylation reactions, using fluorobenzyl halides under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the purine ring, potentially converting double bonds to single bonds.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity, while the purine core facilitates interactions with nucleotide-binding sites. This compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 8-(4-benzylpiperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione
  • 8-(4-(4-chlorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

Comparison:

  • Binding Affinity: The presence of the fluorine atom in 8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione enhances its binding affinity compared to its non-fluorinated analogs.
  • Chemical Stability: The fluorinated compound exhibits greater chemical stability, making it more suitable for certain applications.
  • Biological Activity: The fluorinated derivative may show improved biological activity due to enhanced interactions with molecular targets.

Properties

IUPAC Name

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-4-6-15(21)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEUNEUWGPDWCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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